4-(4-phenylazepan-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
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Description
The compound “4-(4-phenylazepan-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” is a complex organic molecule. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known to exhibit a wide range of biological activities . These compounds are often used in the development of new drugs, particularly in the field of cancer research .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions. In one study, new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles were synthesized and characterized . The synthesis of these compounds was done under ultrasonic-assisted conditions, yielding good results . Another study reported the use of N-(4-(4-chlorobenzylidene)-4 H-pyrazol-3-yl)benzamide in the synthesis of new substituted fused pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines can be analyzed using various spectroscopic methods. Density functional theory (DFT) is often used to optimize the geometries of these ligands . The structure of the ATP binding pocket and the mapping of reference EGFR-TK inhibitors to pharmacophore points can provide insights into the molecular structure of these compounds .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions. For instance, they can be used in the synthesis of new substituted fused pyrimidine derivatives . The reaction mechanism of these compounds has been illustrated using density functional theory (DFT) .Mechanism of Action
Pyrazolo[3,4-d]pyrimidines have been found to exhibit significant inhibitory activity against various targets. For example, some compounds have shown excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel . They have also demonstrated significant inhibitory activities against EGFR tyrosine kinase .
Future Directions
The development of new pyrazolo[3,4-d]pyrimidines for therapeutic applications is an active area of research. These compounds have shown promising results in preclinical studies, particularly in the field of cancer research . Future research will likely focus on optimizing the chemical structures of these compounds to improve their efficacy and safety profiles. Further investigation is warranted in advanced preclinical and clinical settings .
Properties
IUPAC Name |
4-(4-phenylazepan-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-2-5-15(6-3-1)16-7-4-11-23(12-9-16)19-17-8-10-20-13-18(17)21-14-22-19/h1-3,5-6,14,16,20H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVKMPFJHVXLLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C2=NC=NC3=C2CCNC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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